molecular formula C13H18N4O3S B1386910 4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 1171869-50-3

4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1386910
CAS No.: 1171869-50-3
M. Wt: 310.37 g/mol
InChI Key: JBYKXZHBYKQHCY-UHFFFAOYSA-N
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Description

4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is a compound that features a triazole ring substituted with an amino group and a thiol group, along with a 3,4,5-trimethoxyphenyl ethyl side chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4,5-trimethoxyphenyl ethylamine with thiocarbohydrazide, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Uniqueness

4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring and the presence of the 3,4,5-trimethoxyphenyl ethyl side chain.

Properties

IUPAC Name

4-amino-3-[2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-18-9-6-8(7-10(19-2)12(9)20-3)4-5-11-15-16-13(21)17(11)14/h6-7H,4-5,14H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYKXZHBYKQHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
Reactant of Route 6
4-Amino-5-[2-(3,4,5-trimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol

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